

Spectroscopic Characterization of 3H-Diazirine: An In-depth Technical Guide

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Compound of Interest

Compound Name: **3H-Diazirine**

Cat. No.: **B093324**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3H-diazirine, a three-membered heterocyclic molecule containing a carbon and two nitrogen atoms, is a compound of significant interest in chemical biology and drug development.^[1] Its strained ring system makes it a high-energy isomer of the more stable diazomethane.^[2] The defining characteristic of **3H-diazirine** and its derivatives is their ability to be photolytically cleaved by UV light to form highly reactive carbenes and dinitrogen gas.^[1] This property has made diazirines invaluable as photoaffinity labeling reagents for the identification of target proteins and the elucidation of ligand-receptor interactions.^[1] A thorough understanding of the spectroscopic properties of the **3H-diazirine** core is fundamental for its detection, characterization, and effective use in research. This guide provides a comprehensive overview of the spectroscopic characterization of **3H-diazirine**, including detailed experimental protocols and data presented in a clear, comparative format.

Molecular Structure and Properties

3H-diazirine possesses a cyclic structure, which has been confirmed by microwave spectroscopy.^[3] The molecule belongs to the C_{2v} symmetry point group.^[3]

Table 1: Molecular Properties of **3H-Diazirine**

Property	Value	Reference
Molecular Formula	CH ₂ N ₂	[4]
Molecular Weight	42.040 g/mol	[4]
CAS Number	157-22-2	[4]

Spectroscopic Data

The following sections summarize the key spectroscopic data for **3H-diazirine**.

Infrared (IR) Spectroscopy

The infrared spectrum of gaseous **3H-diazirine** has been recorded and analyzed. A key feature distinguishing it from its linear isomer, diazomethane, is the N=N stretching vibration, which appears in the region of a normal azo linkage.[3]

Table 2: Infrared Vibrational Fundamentals of **3H-Diazirine**

Frequency (cm ⁻¹)	Assignment	Symmetry Species
3125	CH ₂ asymmetric stretch	B ₂
3058	CH ₂ symmetric stretch	A ₁
1621	N=N stretch	A ₁
1458	CH ₂ deformation	A ₁
1133	CH ₂ wagging	B ₁
1040	CN symmetric stretch	A ₁
911	CH ₂ rocking	B ₂
741	CN asymmetric stretch	B ₁

Data sourced from Ettinger, 1964.[3]

Microwave Spectroscopy

Microwave spectroscopy has been instrumental in determining the precise molecular geometry and rotational constants of **3H-diazirine**.^[2]

Table 3: Rotational Constants and Moments of Inertia of **3H-Diazirine**

Parameter	Value
Rotational Constants (MHz)	
A	29095.8
B	25858.9
C	15119.3
Moments of Inertia (amu Å ²)	
I _a	17.37
I _e	19.55
I _o	33.44

Data adapted from computational studies which are in good agreement with experimental microwave data.^[5]

UV-Vis Spectroscopy

3H-diazirine and its alkyl derivatives exhibit a characteristic weak electronic absorption in the near-UV region, which is responsible for their photoactivation.^[6] For substituted diazirines, the absorption maximum is typically in the range of 350-380 nm.^[6] For the parent **3H-diazirine**, the absorption maximum is around 320 nm.^[6]

Table 4: UV-Vis Absorption Data for Diazirines

Compound	λ_{max} (nm)	Solvent	Reference
3H-Diazirine	~320	Gas Phase	[6]
3,3-Dimethyldiazirine	345, 363	Pentane	[6]
3-(2-Fluoro-3-isopropylphenyl)-3-(trifluoromethyl)-3H-diazirine	317	Methanol	[7]

Mass Spectrometry

The mass spectrum of **3H-diazirine** is characterized by its molecular ion peak and specific fragmentation patterns. A prominent feature in the mass spectra of diazirines is the facile loss of a neutral N_2 molecule.

Table 5: Mass Spectrometry Data for **3H-Diazirine**

m/z	Ion	Appearance Potential (eV)
42	$[\text{CH}_2\text{N}_2]^+$	-
41	$[\text{CHN}_2]^+$	14.2 ± 0.1
14	$[\text{CH}_2]^+$	11.0 ± 0.1

Data sourced from the NIST WebBook, referencing Paulett and Ettinger, 1963.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to its gaseous nature at room temperature, obtaining a conventional solution-phase NMR spectrum for the parent **3H-diazirine** is challenging. However, NMR data for substituted diazirines are abundant. The protons alpha to the diazirine ring typically show an upfield chemical shift.[6] For example, in 3,3-dimethyldiazirine, the methyl protons would be expected to appear at a significantly shielded position.

Table 6: Representative ^1H and ^{13}C NMR Data for a Substituted Diazirine (3-methyl-3-phenethyl-**3H-diazirine**)

Nucleus	Chemical Shift (ppm)	Multiplicity
<hr/>		
¹ H NMR		
CH ₃	1.00	s
CH ₂ (alpha to ring)	1.64-1.70	m
CH ₂ (beta to ring)	2.46-2.52	m
Aromatic	7.15-7.31	m
<hr/>		
¹³ C NMR		
Diazirine Carbon	25.6	-
CH ₃	19.8	-
CH ₂ (alpha to ring)	30.0	-
CH ₂ (beta to ring)	36.3	-
Aromatic	126.2, 128.3, 128.6, 140.9	-
<hr/>		

Note: This data is for a substituted diazirine and serves as an illustrative example.

Experimental Protocols

Detailed methodologies for the spectroscopic characterization of **3H-diazirine** are provided below. Safety Precaution: **3H-diazirine** is a high-energy compound and should be handled with extreme care in a well-ventilated fume hood, protecting from heat, light, and static discharge.

Synthesis of 3H-Diazirine

A common laboratory synthesis involves the isomerization of diazomethane, which itself is a toxic and explosive gas. Another reported method is the reaction of t-octylazomethine with difluoramine.^[3] All manipulations should be carried out behind a blast shield.

Gas-Phase Infrared (IR) Spectroscopy

- Instrumentation: A high-resolution Fourier Transform Infrared (FTIR) spectrometer equipped with a gas cell (e.g., 10 cm path length) is required.

- Sample Preparation: The synthesized **3H-diazirine** gas is introduced into the evacuated gas cell via a vacuum line. The pressure should be carefully monitored (e.g., 50 mmHg).
- Data Acquisition: The IR spectrum is recorded over a range of 4000-400 cm^{-1} . A background spectrum of the evacuated cell should be collected prior to sample introduction. For improved signal-to-noise, multiple scans (e.g., 64) can be co-added.
- Data Analysis: The positions and intensities of the absorption bands are determined. Comparison with theoretical calculations can aid in the assignment of vibrational modes.

Matrix Isolation Infrared (IR) Spectroscopy

This technique is suitable for studying reactive species like **3H-diazirine**.

- Instrumentation: A closed-cycle helium cryostat with a cold window (e.g., CsI) mounted in a high-vacuum chamber, coupled to an FTIR spectrometer.
- Sample Preparation: A gaseous mixture of **3H-diazirine** and an inert gas (e.g., Argon, with a ratio of 1:1000) is prepared in a vacuum line.
- Deposition: The gas mixture is slowly deposited onto the cold window maintained at a low temperature (e.g., 10-15 K).
- Data Acquisition: IR spectra are recorded before and after deposition to identify the vibrational bands of the isolated **3H-diazirine** molecules.

UV-Vis Spectroscopy

- Instrumentation: A dual-beam UV-Vis spectrophotometer.
- Sample Preparation: For gaseous samples, a quartz cuvette designed for gas-phase measurements is used. For substituted, less volatile diazirines, a dilute solution (e.g., 0.05 mM) is prepared in a UV-transparent solvent (e.g., methanol, hexane) in a quartz cuvette.[9]
- Data Acquisition: The spectrum is scanned over a range of 200-500 nm. A reference cuvette containing only the solvent is used to obtain the baseline.

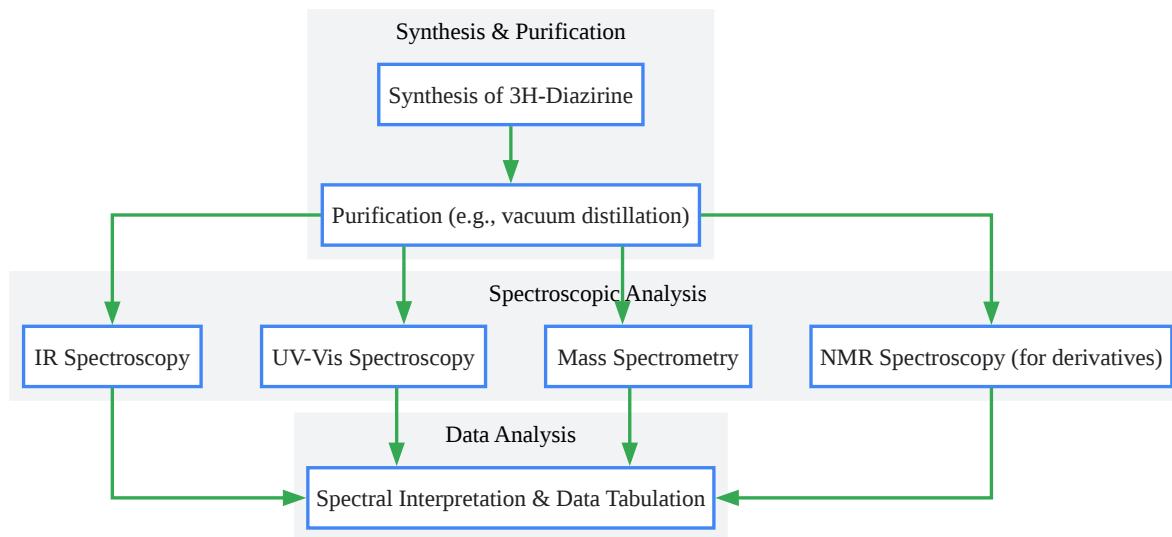
- Data Analysis: The wavelength of maximum absorbance (λ_{\max}) is determined. For solutions, the molar extinction coefficient (ϵ) can be calculated using the Beer-Lambert law if the concentration is known.

Mass Spectrometry

- Instrumentation: An electron ionization mass spectrometer (EI-MS).
- Sample Introduction: The gaseous **3H-diazirine** sample is introduced into the ion source via a gas inlet system.
- Ionization: The sample is bombarded with a beam of electrons (typically 70 eV) to generate the molecular ion and fragment ions.
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
- Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions. Appearance potential measurements can provide thermochemical data.
[9]

Visualizations

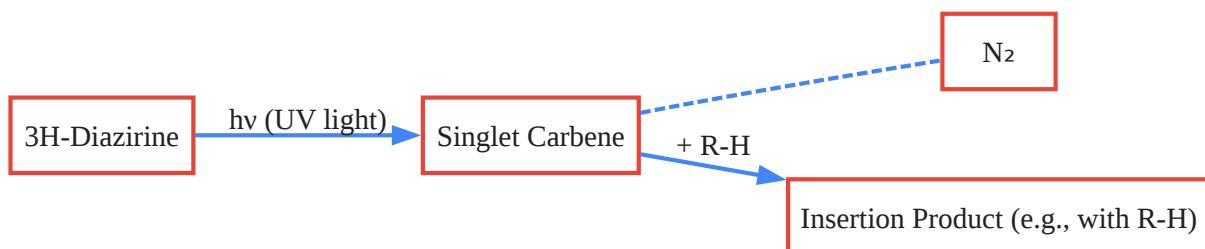
Experimental Workflow for Spectroscopic Characterization



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Caption: Workflow for the synthesis and spectroscopic characterization of **3H-diazirine**.

Photolysis of 3H-Diazirine



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Caption: Photolytic pathway of **3H-diazirine** to generate a reactive carbene.

Conclusion

The spectroscopic characterization of **3H-diazirine** is crucial for its application in various fields of chemical research. This guide has provided a comprehensive summary of the available spectroscopic data from infrared, microwave, UV-Vis, and mass spectrometry, along with representative NMR data for a substituted analog. The detailed experimental protocols offer a starting point for researchers working with this important molecule. The unique spectral features of **3H-diazirine**, particularly its UV absorbance and the characteristic loss of N₂ in mass spectrometry, are key to understanding its reactivity and utility as a photoactivatable precursor for carbene generation.

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